REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:9]1[CH2:13][C:12](=[O:14])[NH:11][C:10]1=[O:15]>N1C=CC=CC=1.CN(C)C=O.CCCCCC.O>[C:2]1([CH:1]=[C:13]2[S:9][C:10](=[O:15])[NH:11][C:12]2=[O:14])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
82.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
S1C(NC(C1)=O)=O
|
Name
|
|
Quantity
|
215 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Reaction Time |
1 h |
Name
|
pale yellow solid
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=C1C(NC(S1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |